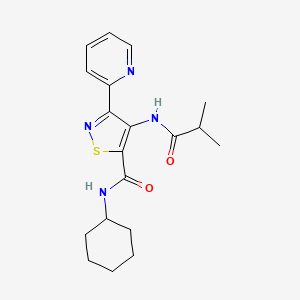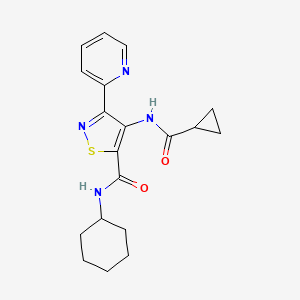
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide, also known as CMPT, is an organic compound with a wide range of applications in scientific research. It is a small molecule that binds to a variety of proteins, including enzymes, receptors, and transcription factors. CMPT has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages over other compounds.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and receptors. It has also been used to study the structure and function of transcription factors, and to study the effects of drugs on various biological systems. N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has also been used to study the effects of environmental toxins on biological systems. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been used to study the effects of hormones on various biological systems.
Mecanismo De Acción
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide binds to proteins and enzymes through a process known as covalent binding. Covalent binding involves the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond is very strong and allows the compound to remain bound to the protein or enzyme for extended periods of time. This allows the compound to exert its effects on the protein or enzyme for longer periods of time.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterase-4. It has also been found to inhibit the activity of certain receptors, such as the dopamine receptor. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has a number of advantages for lab experiments. It is a small molecule, which makes it easier to handle and store. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a stable compound, which means that it can be stored for long periods of time without degrading. Furthermore, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is water-soluble, which makes it easier to use in a variety of experiments.
However, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide also has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a covalently-bound compound, which means that it can be difficult to remove from proteins and enzymes after binding.
Direcciones Futuras
The use of N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is to explore its use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the effects of environmental toxins on biological systems. Additionally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the effects of hormones on various biological systems. Finally, N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide could be used to study the structure and function of proteins, enzymes, and receptors.
Métodos De Síntesis
N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is synthesized through a four-step process. The first step involves the reaction of cyclohexanone with 2-methylpropanamido and pyridine to form a Schiff base. The second step involves the reaction of the Schiff base with thiourea to produce N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide. The third step involves the reaction of N-cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide with a base, such as sodium hydroxide, to form a salt. The final step involves the reaction of the salt with a reducing agent, such as sodium borohydride, to produce the desired compound.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12(2)18(24)22-16-15(14-10-6-7-11-20-14)23-26-17(16)19(25)21-13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKDZAHUXDXYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-4-(2-methylpropanamido)-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B6584324.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584332.png)
![2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6584343.png)
![N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584345.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)

![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(3,4-dimethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6584380.png)
![N-[(3-chlorophenyl)methyl]-4-acetamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584390.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584398.png)

![N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584418.png)
![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![1-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584423.png)